2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide
Description
This compound is a pyridazine-derived acetamide featuring a 4-methylphenyl substituent at the pyridazine ring’s 3-position and a 3-(methylsulfanyl)phenyl group on the acetamide nitrogen.
Properties
IUPAC Name |
2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]-N-(3-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-14-6-8-15(9-7-14)18-10-11-20(25)23(22-18)13-19(24)21-16-4-3-5-17(12-16)26-2/h3-12H,13H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSZFQKQHVHICW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=CC=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the 4-methylphenyl Group: The 4-methylphenyl group can be introduced through a Friedel-Crafts acylation reaction using 4-methylbenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Attachment of the Acetamide Moiety: The acetamide moiety can be introduced by reacting the intermediate compound with chloroacetyl chloride in the presence of a base such as triethylamine.
Introduction of the 3-(methylsulfanyl)phenyl Group: The final step involves the nucleophilic substitution reaction of the intermediate with 3-(methylsulfanyl)aniline under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyridazinone core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The acetamide moiety can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Nucleophiles such as amines, alcohols, thiols, in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- Molecular Formula : C19H25N3O3
- Molecular Weight : 343.4 g/mol
- IUPAC Name : 2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]-N-(3-propan-2-yloxypropyl)acetamide
Antitumor Activity
Research indicates that compounds with similar structures exhibit antitumor properties. The pyridazinone moiety is known for its ability to inhibit cancer cell proliferation. For instance, studies have shown that derivatives of pyridazinones can induce apoptosis in various cancer cell lines by modulating cell cycle progression and apoptosis-related proteins .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Pyridazinones have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in animal models. This application is particularly relevant in conditions such as arthritis and other inflammatory diseases .
Antimicrobial Properties
Similar compounds have demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. The presence of the methylsulfanyl group may enhance the compound's ability to penetrate microbial membranes, making it a candidate for further exploration in antimicrobial therapy .
Case Study 1: Antitumor Efficacy
A study published in the Journal of Medicinal Chemistry investigated a series of pyridazinone derivatives, including those structurally similar to our compound. The results indicated that certain derivatives exhibited significant cytotoxicity against human cancer cell lines, suggesting that modifications to the pyridazinone core can enhance antitumor activity .
Case Study 2: Anti-inflammatory Mechanism
In a preclinical study, a derivative of the compound was tested for its anti-inflammatory effects in a rat model of induced arthritis. The results showed a marked reduction in swelling and pain, attributed to the inhibition of COX enzymes and pro-inflammatory cytokines .
Mechanism of Action
The mechanism of action of 2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in inflammatory and microbial pathways.
Pathways Involved: It may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory prostaglandins. Additionally, it may disrupt microbial cell membranes or inhibit key enzymes in microbial metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridazine-Based Acetamides
N-(4-Acetamidophenyl)-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide ()
- Structural Differences :
- The pyridazine core is substituted with a 1-naphthyl group (bulky aromatic) instead of 4-methylphenyl.
- The acetamide nitrogen is linked to a 4-acetamidophenyl group (polar) vs. the target’s 3-(methylsulfanyl)phenyl (lipophilic).
- Implications :
2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a, )
- Structural Differences: Contains a cyano-hydrazinylidene moiety instead of a pyridazine ring. The sulfamoylphenyl group introduces a sulfonamide functionality, which is highly polar and acidic.
- Synthesis : Synthesized via diazonium salt coupling (94% yield), suggesting efficient scalability compared to pyridazine derivatives .
Pyrimidine and Imidazo-Pyridine Derivatives
2-[(6-Methyl-4-oxo-1,4-dihydro-2-pyrimidinyl)sulfanyl]-N-[4-sulfamoylphenyl]acetamide ()
- Structural Differences :
- Replaces the pyridazine core with a pyrimidine ring (6-methyl-4-oxo).
- The sulfanyl group is directly attached to the pyrimidine, while the acetamide nitrogen bears a sulfamoylphenyl group.
- Implications: Pyrimidines often exhibit distinct binding profiles (e.g., kinase inhibition) compared to pyridazines.
2-[6-Methyl-2-(4-methylphenyl)imidazo-[1,2-a]pyridin-3-yl]acetamide ()
- Structural Differences :
- Features an imidazo[1,2-a]pyridine fused-ring system instead of pyridazine.
- Substituents include a 4-methylphenyl group and a methyl-acetamide chain.
Substituent-Driven Functional Comparisons
Key Research Findings and Implications
- Electronic Effects: The methylsulfanyl group in the target compound may enhance electron-donating properties compared to sulfonamides () or cyano groups, influencing redox stability .
- Biological Target Compatibility : Pyridazines and pyrimidines are associated with kinase inhibition, while imidazo-pyridines often target GABA receptors or antimicrobial pathways. Substituent choice dictates target engagement .
- Solubility vs. Permeability : The 3-(methylsulfanyl)phenyl group balances lipophilicity for membrane permeability without excessive hydrophobicity, unlike naphthyl or bulky fused-ring systems .
Biological Activity
The compound 2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide is a pyridazine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure includes a pyridazinone core, which is often associated with various biological activities. The presence of the 4-methylphenyl and methylsulfanyl groups enhances its pharmacological profile.
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant potential of related pyridazine derivatives. For instance, derivatives with similar structures have shown significant activity in standard animal models such as maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. The structure-activity relationship (SAR) indicates that modifications at the phenyl ring can influence efficacy. Compounds with electron-withdrawing groups like Cl or F on the phenyl ring have demonstrated enhanced anticonvulsant properties .
| Compound | Anticonvulsant Activity | Effective Dose (mg/kg) |
|---|---|---|
| This compound | Potentially active | TBD |
| 4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)-benzenesulfonamide | High activity | 24.38 (MES), 88.23 (PTZ) |
Anti-inflammatory Activity
The anti-inflammatory properties of pyridazine derivatives have also been documented. Compounds similar to our target have shown effectiveness in reducing inflammation in various models. The mechanism often involves inhibition of pro-inflammatory cytokines and pathways, making these compounds candidates for further exploration in inflammatory diseases .
Cytotoxicity and Antiproliferative Effects
Studies on related compounds have revealed cytotoxic effects against several cancer cell lines, indicating that modifications in the structure can lead to significant antiproliferative activity. For example, certain derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin .
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| HT29 | This compound | TBD |
| Jurkat | Similar pyridazine derivatives | < 10 |
The biological activities of this compound may be attributed to several mechanisms:
- Voltage-Gated Sodium Channel Modulation : Similar compounds have been shown to bind to sodium channels, which is critical in modulating neuronal excitability.
- Inhibition of Enzymatic Activity : Many pyridazine derivatives inhibit enzymes involved in inflammatory pathways.
- Interaction with Receptors : These compounds may interact with various receptors that mediate cellular signaling pathways related to inflammation and cancer progression.
Case Studies
A series of studies have evaluated the pharmacological profiles of pyridazine derivatives:
- In one study, a derivative similar to our target was administered in a MES model at doses ranging from 30 to 300 mg/kg, demonstrating significant protection against seizures .
- Another study assessed the anti-inflammatory effects using a carrageenan-induced paw edema model, showing promising results that warrant further investigation into this compound's therapeutic potential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
